molecular formula C26H26N2O3S B2550888 2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}-N-[(4-methylphenyl)methyl]acetamide CAS No. 878063-58-2

2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}-N-[(4-methylphenyl)methyl]acetamide

Cat. No.: B2550888
CAS No.: 878063-58-2
M. Wt: 446.57
InChI Key: CGWLBWDYNKIEAX-UHFFFAOYSA-N
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Description

2-{3-[(4-Methylphenyl)methanesulfonyl]-1H-indol-1-yl}-N-[(4-methylphenyl)methyl]acetamide is a synthetic indole-derived acetamide compound characterized by a 1H-indole core substituted at position 3 with a (4-methylphenyl)methanesulfonyl group. The acetamide moiety at position 1 of the indole is further functionalized with a (4-methylphenyl)methyl group on the nitrogen atom. Its molecular formula is C₂₆H₂₆N₂O₃S (molecular weight: 446.56 g/mol).

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-2-[3-[(4-methylphenyl)methylsulfonyl]indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O3S/c1-19-7-11-21(12-8-19)15-27-26(29)17-28-16-25(23-5-3-4-6-24(23)28)32(30,31)18-22-13-9-20(2)10-14-22/h3-14,16H,15,17-18H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGWLBWDYNKIEAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}-N-[(4-methylphenyl)methyl]acetamide typically involves multiple steps, starting from readily available precursorsFor instance, the Suzuki–Miyaura coupling reaction is often employed to form the carbon-carbon bonds . This reaction is favored due to its mild conditions and high functional group tolerance.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and temperature control are critical factors in scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}-N-[(4-methylphenyl)methyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}-N-[(4-methylphenyl)methyl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}-N-[(4-methylphenyl)methyl]acetamide exerts its effects is primarily through its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the binding pockets of these enzymes, disrupting their normal function . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Core Indole Derivatives

  • N,N-Diethyl-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide (CAS 878057-74-0) Key Differences: The acetamide nitrogen is substituted with diethyl groups instead of a (4-methylphenyl)methyl group. Molecular Formula: C₂₂H₂₆N₂O₃S.
  • 2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-fluorophenyl)sulfonyl)acetamide

    • Key Differences : A 4-chlorobenzoyl group at position 1 and a 4-fluorophenylsulfonyl group at position 3.
    • Impact : The electron-withdrawing fluorine and chlorine substituents may enhance metabolic stability but reduce membrane permeability compared to the target’s methyl groups .

Sulfonyl/Sulfanyl Modifications

  • 2-[5-Methoxy-1-methyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-(4-methylphenyl)acetamide

    • Key Differences : A phenylsulfanyl (S–Ph) group replaces the sulfonyl (SO₂) moiety at position 3.
    • Impact : Sulfanyl groups are less polar than sulfonyl, increasing lipophilicity but reducing hydrogen-bonding capacity. The 5-methoxy and 1-methyl groups further differentiate its electronic profile .
  • 2-[1-[(2-Chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(4-methoxyphenyl)acetamide Key Differences: A 2-chlorobenzyl group at position 1 and a 4-methoxyphenylacetamide.

Anti-Inflammatory and Analgesic Potential

  • Indomethacin Analogues (e.g., ): Compounds with sulfonamide or benzoyl groups on indole demonstrate COX inhibition. The target compound’s dual 4-methylphenyl groups may enhance selectivity for COX-2 over COX-1, though specific activity data are lacking .
  • N-((1-(Phenylsulfonyl)-1H-indol-3-yl)methyl)acetamide: Exhibits structural similarity but lacks the 4-methylphenylmethyl group.

Cytotoxicity and Anticancer Activity

  • This contrasts with sulfonamide-containing indoles (e.g., ), where sulfonyl groups correlate with enhanced apoptotic activity .

Physicochemical and Crystallographic Properties

Compound Name Molecular Formula Sulfonyl/Sulfanyl Group Key Substituents LogP* Hydrogen Bonds (X-ray)
Target Compound C₂₆H₂₆N₂O₃S SO₂(4-methylphenyl) N-(4-methylbenzyl) 5.2 N–H⋯O (intramolecular)
N,N-Diethyl analogue (CAS 878057-74-0) C₂₂H₂₆N₂O₃S SO₂(4-methylphenyl) N,N-diethyl 4.1 Not reported
2-(1-(4-Chlorobenzoyl)-5-methoxy-...) C₂₄H₁₈ClFN₂O₄S SO₂(4-fluorophenyl) 1-(4-chlorobenzoyl), 5-methoxy 4.8 O⋯H–N (intermolecular)
2-[1-[(2-Chlorophenyl)methyl]indol-3-yl]... C₂₄H₂₀ClN₂O₄S SO₂ 1-(2-chlorobenzyl), N-(4-methoxyphenyl) 4.9 C–H⋯O (crystal packing)

*LogP estimated via computational tools (e.g., ChemDraw).

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